2,6-Dichloro-4-methylnicotinic acid
Overview
Description
2,6-Dichloro-4-methylnicotinic acid is a chemical compound that is related to the family of nicotinic acids. While the provided papers do not directly discuss 2,6-Dichloro-4-methylnicotinic acid, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and potential reactions of 2,6-Dichloro-4-methylnicotinic acid.
Synthesis Analysis
The synthesis of related compounds, such as 6-aminonicotinic acid, has been achieved through electrochemical methods. For instance, the electrochemical hydrogenation of 5-chloro-2-nitropyridine and electrochemical carboxylation of 2-amino-5-chloropyridine have been reported to yield good results. These processes involve the use of a cathode surface in the presence of sulfuric acid and carbon dioxide in a dimethylformamide (DMF) solution at an apparent current density of 10 mA/cm² using an undivided cell . This suggests that similar electroorganic synthesis methods could potentially be applied to the synthesis of 2,6-Dichloro-4-methylnicotinic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,6-Dichloro-4-methylnicotinic acid, such as 2-Hydroxy-6-methylnicotinic acid, has been studied. These compounds have been found to coordinate through O,O-chelation with transition metal(II) ions to form octahedral complexes. Spectral analysis techniques such as FT-IR and UV-Visible spectroscopy have been used to confirm the structure of these complexes . This information can be extrapolated to suggest that 2,6-Dichloro-4-methylnicotinic acid may also form complexes with metal ions and that its structure could be analyzed using similar spectroscopic methods.
Chemical Reactions Analysis
While the specific chemical reactions of 2,6-Dichloro-4-methylnicotinic acid are not detailed in the provided papers, related compounds have been shown to participate in reactions that induce systemic resistance in plants. For example, 2,6-dichloro-isonicotinic acid and its ester derivative have been found to induce local and systemic resistance in cucumber against various pathogens without having a direct fungicidal effect. These compounds also modify the physiology of the host plant by inducing the production of chitinase . This suggests that 2,6-Dichloro-4-methylnicotinic acid may also have the potential to be involved in biological reactions that affect plant physiology.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-4-methylnicotinic acid can be inferred from the properties of structurally related compounds. For instance, the solubility of these compounds in various solvents, their melting points, and their reactivity with other chemical species can be studied using standard laboratory techniques. The antibacterial properties of 2-Hydroxy-6-methylnicotinic acid complexes have been screened against various bacteria, indicating that these compounds can have significant biological activity . This suggests that 2,6-Dichloro-4-methylnicotinic acid may also possess similar properties that could be explored for potential applications in medicine or agriculture.
Scientific Research Applications
1. Protein Modification
2,6-Dichloro-4-methylnicotinic acid has been utilized in protein chemistry. Tsumoto et al. (2003) reported the use of deuterated derivatives of 6-methylnicotinic acid and 2,6-dimethylnicotinic acid for derivatization of protein N-terminals. This process involved a condensation reaction to create nicotinoylating agents, which were then used to quantitatively modify protein N-terminals (Tsumoto et al., 2003).
2. Synthesis of Complex Chemical Structures
In the field of organic synthesis, Zhou Yan-feng (2007) demonstrated the conversion of 2,6-Dichloro-5-fluoronicotinic acid into ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, showcasing the compound's utility in creating complex chemical structures (Zhou Yan-feng, 2007).
3. Antibacterial Studies
Verma and Bhojak (2018) explored the antibacterial potential of 2-Hydroxy-6-methylnicotinic acid-based metal complexes. Their research highlighted the compound's efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential in antibacterial applications (Verma & Bhojak, 2018).
4. Radiolabeling Studies
6-Hydrazinonicotinic acid, a relative of 2,6-dichloro-4-methylnicotinic acid, has been studied by Meszaros et al. (2011) for its role as a bifunctional technetium-binding ligand. This research is crucial in the development of bioconjugates for radiolabeling, particularly with Tc-99m (Meszaros et al., 2011).
5. Pharmaceutical Intermediate Synthesis
Wang et al. (2006) described the synthesis of a key pharmaceutical intermediate involving 2,6-dichloro-5-fluoronicotinic acid. This work exemplifies the compound's significance in pharmaceutical manufacturing (Wang et al., 2006).
Safety And Hazards
2,6-Dichloro-4-methylnicotinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .
properties
IUPAC Name |
2,6-dichloro-4-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSNTWMXACGOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350247 | |
Record name | 2,6-dichloro-4-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-methylnicotinic acid | |
CAS RN |
62774-90-7 | |
Record name | 2,6-dichloro-4-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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